molecular formula C9H12O2 B7767468 Bicyclo[3.3.1]nonane-2,6-dione

Bicyclo[3.3.1]nonane-2,6-dione

Cat. No.: B7767468
M. Wt: 152.19 g/mol
InChI Key: QWNPVTXLBMSEPN-RNFRBKRXSA-N
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Description

Bicyclo[3.3.1]nonane-2,6-dione is a bicyclic compound with a unique structure that has garnered significant interest in the field of organic chemistry. This compound is characterized by its rigid, three-dimensional framework, which makes it a valuable building block in the synthesis of various complex molecules. Its structure consists of two fused cyclohexane rings with ketone functional groups at the 2 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.1]nonane-2,6-dione can be synthesized through several methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . This reaction typically requires acidic or basic conditions to facilitate the formation of the bicyclic structure.

Another method involves the use of Baker’s yeast for the kinetic resolution of racemic mixtures, which allows for the production of optically pure this compound . This biocatalytic process can be further optimized using genetically engineered yeast to improve yield and enantiomeric purity.

Industrial Production Methods

For large-scale production, the improved methodology involving Baker’s yeast is often employed due to its efficiency and scalability . This method not only provides high yields but also ensures the production of enantiomerically pure compounds, which are essential for various applications in pharmaceuticals and fine chemicals.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonane-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction typically yields bicyclo[3.3.1]nonane-2,6-diol.

    Substitution: Substitution reactions result in various functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Bicyclo[3.3.1]nonane-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[3.3.1]nonane-2,6-dione exerts its effects depends on its specific application. In chemical reactions, its rigid structure and functional groups facilitate various transformations. In biological systems, the compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Bicyclo[3.3.1]nonane-2,6-dione can be compared with other similar bicyclic compounds, such as:

This compound stands out due to its rigid structure and the presence of ketone functional groups, which make it a versatile building block in organic synthesis.

Properties

IUPAC Name

(1R,5R)-bicyclo[3.3.1]nonane-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNPVTXLBMSEPN-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2CCC(=O)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H]2CCC(=O)[C@H]1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 2
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 3
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 4
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 5
Bicyclo[3.3.1]nonane-2,6-dione
Reactant of Route 6
Bicyclo[3.3.1]nonane-2,6-dione

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